O-Benzyl Psilocin-d4
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Overview
Description
O-Benzyl Psilocin-d4 is a synthetic derivative of psilocin, a naturally occurring psychedelic compound found in certain species of mushrooms. It is a potent hallucinogen that has gained attention in recent years for its potential therapeutic applications in treating mental health disorders such as depression, anxiety, and addiction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl Psilocin-d4 typically involves the benzylation of psilocin. The process begins with the preparation of psilocin, which is derived from psilocybin. Psilocybin is first dephosphorylated to produce psilocin. The psilocin is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: O-Benzyl Psilocin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to psilocin.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields psilocin.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
O-Benzyl Psilocin-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of psilocin and its derivatives.
Biology: Employed in studies investigating the effects of psychedelics on brain function and behavior.
Medicine: Explored for its potential therapeutic effects in treating mental health disorders such as depression, anxiety, and addiction.
Industry: Utilized in the development of new psychoactive substances and therapeutic agents
Mechanism of Action
O-Benzyl Psilocin-d4 exerts its effects primarily through the modulation of the serotonergic system. It acts as an agonist at the 5-HT2A receptors, leading to altered neurotransmission and changes in perception, mood, and cognition. The compound also affects other serotonin receptor subtypes, contributing to its complex pharmacological profile .
Comparison with Similar Compounds
Psilocybin: A naturally occurring prodrug of psilocin, known for its hallucinogenic effects.
Lysergic Acid Diethylamide (LSD): A potent hallucinogen with a similar mechanism of action.
N,N-Dimethyltryptamine (DMT): Another psychedelic compound with rapid onset and short duration of action.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Known for its intense and short-lived hallucinogenic effects
Uniqueness: O-Benzyl Psilocin-d4 is unique due to its deuterium labeling, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic properties of the compound, providing insights into its behavior in biological systems .
Properties
CAS No. |
1246816-52-3 |
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Molecular Formula |
C19H22N2O |
Molecular Weight |
298.422 |
IUPAC Name |
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3/i11D2,12D2 |
InChI Key |
LHERKDDDEMCCCU-AREBVXNXSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Synonyms |
N,N-Dimethyl-4-(phenylmethoxy)-1H-indole-3-ethanamine-d4; 4-(Benzyloxy)-3-[2-(dimethylamino)ethyl]indole-d4; 4-(Benzyloxy)-N,N-dimethyltryptamine-d4; |
Origin of Product |
United States |
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